molecular formula C16H8N2Na2O6S4 B12459051 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

Cat. No.: B12459051
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include primary amines and various buffers to maintain the required pH levels. The major products formed from these reactions are thiourea derivatives and alkylated proteins .

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .

Comparison with Similar Compounds

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is unique due to its specific inhibition of cellular anion permeability and its ability to form stable thiourea derivatives. Similar compounds include:

These comparisons highlight the uniqueness of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt in its specific inhibition of anion transport and its applications in scientific research.

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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